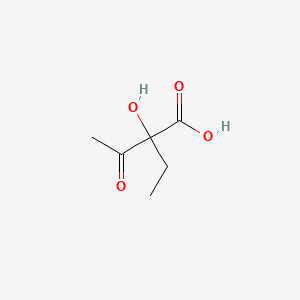

2-ethyl-2-hydroxy-3-oxobutanoic acid

Descripción general

Descripción

2-ethyl-2-hydroxy-3-oxobutanoic acid is a chemical compound with the molecular formula C₆H₁₀O₄. It is a hydroxy fatty acid and is known for its role in various biochemical pathways, particularly in the biosynthesis of amino acids such as valine and isoleucine .

Métodos De Preparación

2-ethyl-2-hydroxy-3-oxobutanoic acid can be synthesized through enzymatic reactions. One common method involves the enzyme 2-aceto-2-hydroxybutanoate synthase, which catalyzes the reaction between 2-oxobutanoate, pyruvate, and a proton (H⁺) to form 2-aceto-2-hydroxybutanoate and carbon dioxide (CO₂) . This reaction is part of the metabolic pathways in organisms such as Escherichia coli .

Análisis De Reacciones Químicas

2-ethyl-2-hydroxy-3-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other hydroxy acids.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1. Metabolic Role:

2-Ethyl-2-hydroxy-3-oxobutanoic acid has been identified as a metabolite in several organisms, including Saccharomyces cerevisiae and Caenorhabditis elegans. It plays a crucial role in metabolic pathways related to amino acid synthesis .

2. Enzymatic Substrate:

Research indicates that the (2S)-isomer of this compound acts as a substrate for the enzyme reductoisomerase involved in the valine biosynthetic pathway. This specificity is critical for understanding its role in microbial metabolism and potential biotechnological applications .

Pharmaceutical Applications

1. Intermediate for Drug Synthesis:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting HIV protease inhibitors. Its derivatives are utilized to create optically active compounds that are essential for developing effective antiviral agents .

2. Potential Biomarker:

Given its presence in certain foods such as pitayas and muscadine grapes, this compound could serve as a biomarker for dietary intake studies. This aspect highlights its relevance not only in metabolic studies but also in nutritional science .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-aceto-2-hydroxybutanoate involves its role as an intermediate in metabolic pathways. It is formed through the enzymatic reaction catalyzed by 2-aceto-2-hydroxybutanoate synthase. This enzyme transfers an acetaldehyde group from pyruvate to 2-oxobutanoate, forming 2-aceto-2-hydroxybutanoate and carbon dioxide . This compound then participates in further reactions in the biosynthesis of amino acids like valine and isoleucine .

Comparación Con Compuestos Similares

2-ethyl-2-hydroxy-3-oxobutanoic acid is similar to other hydroxy acids such as:

2-Hydroxybutanoate: Lacks the acetyl group present in 2-aceto-2-hydroxybutanoate.

2-Acetolactate: Similar structure but with a different arrangement of functional groups.

2-Oxobutanoate: Precursor in the synthesis of 2-aceto-2-hydroxybutanoate

The uniqueness of 2-aceto-2-hydroxybutanoate lies in its specific role in the biosynthesis of branched-chain amino acids and its involvement in various metabolic pathways .

Actividad Biológica

2-Ethyl-2-hydroxy-3-oxobutanoic acid, also known as (2R)-2-ethyl-2-hydroxy-3-oxobutanoate, is a compound with significant biological relevance, particularly in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and isoleucine. This article delves into the compound's synthesis, biological activity, and implications in various biochemical pathways.

This compound is classified as a 3-oxo monocarboxylic acid , a hydroxy monocarboxylic acid , and a tertiary alpha-hydroxy ketone . Its chemical formula is with a CID of 440875 in PubChem .

Synthesis

The compound can be synthesized through various biochemical pathways. Notably, it is produced as an intermediate in the valine and isoleucine biosynthesis pathways. The enzyme ketol-acid reductoisomerase (KARI) plays a crucial role in its formation, catalyzing the conversion of 2-acetolactate to BCAAs .

Enzymatic Function

KARI utilizes this compound as a substrate, facilitating the conversion of keto acids into amino acids through two main enzymatic activities: isomerization and reduction. This reaction is vital for organisms that rely on BCAAs for protein synthesis and metabolic functions .

Case Studies

- Biosynthetic Pathways : Research has shown that only the (2S)-isomer of this compound acts as a substrate for KARI in Salmonella typhimurium, highlighting its specificity in enzymatic reactions .

- Antimicrobial Properties : Studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them potential candidates for developing new herbicides and antibiotics. The manipulation of BCAA biosynthesis pathways has been explored for enhancing microbial production of biofuels .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-ethyl-2-hydroxy-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQLHQFKACOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3142-65-2 | |

| Record name | 2-Ethyl-2-hydroxy-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aceto-alpha-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological role of acetohydroxybutyrate?

A1: Acetohydroxybutyrate is a crucial intermediate in the biosynthesis of isoleucine. It is formed by the condensation of pyruvate and 2-ketobutyrate, a reaction catalyzed by the enzyme acetohydroxyacid synthase (AHAS) [, , , , , , , , ].

Q2: How does acetohydroxybutyrate interact with its target enzyme in isoleucine biosynthesis?

A2: Acetohydroxybutyrate acts as a substrate for the enzyme ketol-acid reductoisomerase (KARI). KARI catalyzes the conversion of AHB to 2,3-dihydroxy-3-methylvalerate, the next intermediate in the isoleucine biosynthetic pathway [].

Q3: What are the downstream effects of AHB accumulation in plants?

A3: Accumulation of AHB and its precursor 2-acetolactate can lead to increased production of the aroma-impact compounds 2,3-butanedione and 2,3-pentanedione. This phenomenon has been observed in yogurt bacteria, suggesting a connection between vicinal diketone formation and branched-chain amino acid biosynthesis [].

Q4: What is the molecular formula and weight of acetohydroxybutyrate?

A4: The molecular formula of acetohydroxybutyrate is C6H10O4. It has a molecular weight of 146.14 g/mol.

Q5: Are there significant differences in the properties of the stereoisomers of AHB?

A5: Yes, only the (2S)-isomer of acetohydroxybutyrate acts as a substrate for the enzyme reductoisomerase in the isoleucine biosynthetic pathway [].

Q6: Which enzyme is responsible for the formation of acetohydroxybutyrate?

A6: The enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, catalyzes the formation of acetohydroxybutyrate from pyruvate and 2-ketobutyrate [, , , ].

Q7: What factors influence the activity and specificity of AHAS towards acetohydroxybutyrate formation?

A7: Several factors influence AHAS activity and specificity, including:

- Isozyme Variation: Different AHAS isozymes exhibit varying specificities for 2-ketobutyrate over pyruvate as the acceptor substrate. For instance, AHAS isozyme III from Escherichia coli shows a 40-fold preference for 2-ketobutyrate, leading to preferential AHB formation [].

- Active Site Residues: Specific amino acid residues within the AHAS active site play crucial roles in substrate binding and specificity. Mutations in these residues can significantly alter the enzyme's preference for pyruvate or 2-ketobutyrate, thus influencing AHB formation [, , , ].

- Substrate Concentrations: The relative concentrations of pyruvate and 2-ketobutyrate can influence the ratio of acetolactate and acetohydroxybutyrate produced by AHAS. This is particularly relevant in different growth conditions where substrate availability may vary [, ].

- Feedback Inhibition: The end products of the branched-chain amino acid pathway, including valine, leucine, and isoleucine, can inhibit AHAS activity, providing a mechanism for feedback regulation [, ].

Q8: How has computational chemistry been used to study the mechanism of acetohydroxybutyrate formation?

A8: Molecular dynamics (MD) simulations have been used to investigate the carboligation stage of the AHAS reaction, providing insights into the amino acids involved in AHB formation. These studies suggest that the HEThDP- intermediate itself may play a key role in promoting carboligation and product formation [].

Q9: How do structural modifications of acetohydroxyacid synthase inhibitors impact their activity?

A9: Structural modifications in herbicides targeting AHAS can significantly impact their inhibitory activity and selectivity. Different classes of AHAS inhibitors, such as sulfonylureas, imidazolinones, triazolopyrimidine sulfonanilides, and pyrimidyl-oxy-benzoates, exhibit varying binding affinities and inhibitory potencies depending on their chemical structures [].

Q10: Are there any specific challenges in maintaining the stability of acetohydroxybutyrate?

A10: While the provided research papers don't directly address AHB stability, its structural similarity to other α-hydroxy ketones suggests it might be susceptible to degradation under certain conditions. Further research is needed to fully characterize its stability profile.

Q11: Is there information available on the toxicological profile of acetohydroxybutyrate?

A11: The provided research primarily focuses on the biochemical and enzymatic aspects of AHB. Further studies are needed to comprehensively evaluate its toxicological profile and potential safety concerns.

Q12: What analytical methods are commonly employed to study acetohydroxybutyrate and its related enzymatic reactions?

A12: Various analytical techniques are used to study AHB and AHAS activity:

- Spectroscopy: Circular dichroism spectroscopy and stopped-flow spectroscopy have been used to investigate the binding of substrates and inhibitors to AHAS, providing insights into the enzyme's kinetics and mechanism [, ].

- Chromatography: High-performance liquid chromatography (HPLC) has been employed to separate and quantify acetohydroxybutyrate, acetolactate, and pyruvate in enzymatic reaction mixtures []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) has been utilized to analyze the stable isotope labeling patterns in AHB and 2,3-pentanedione, elucidating their biosynthetic pathways [].

- NMR Spectroscopy: High-field proton nuclear magnetic resonance (NMR) spectroscopy has been used to directly monitor the reactions catalyzed by AHAS, providing valuable information about the intermediates formed during the catalytic cycle [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.